molecular formula C21H17BrN4O2 B2900298 N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923685-53-4

N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2900298
CAS No.: 923685-53-4
M. Wt: 437.297
InChI Key: WUIWZVGLIZVVIM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Key structural attributes include:

  • Position 2: A phenyl group.
  • Position 5: An ethyl substituent.
  • Position 7: A carboxamide moiety linked to a 4-bromophenyl group.

This scaffold is structurally analogous to kinase inhibitors (e.g., JAK/STAT pathway modulators), where the pyrazolo-pyridine system often serves as a pharmacophore .

Properties

IUPAC Name

N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-2-25-12-17(20(27)23-15-10-8-14(22)9-11-15)19-18(13-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIWZVGLIZVVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then reacted with 2-cyanothioacetamide to yield the corresponding pyridinethione, which undergoes further reactions to form the final pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit cholinesterase activity, affecting neurotransmission .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituent at Position 5 Substituent on Carboxamide Phenyl Group Molecular Formula Molecular Weight (g/mol) Key References
N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target) Ethyl 4-bromo C23H19BrN4O2 463.33
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Ethyl 4-ethoxy C25H24N4O3 428.49
5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Benzyl 3-methyl C29H24N4O2 460.53
5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid Methyl — (carboxylic acid) C16H13N3O3 295.29
KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) 3-(5-chloro-2-methoxyphenyl) C22H20ClN5O2 429.88

Impact of Substituent Modifications

a) Position 5 Modifications
  • Ethyl vs.
  • Ethyl vs. Methyl : The 5-methyl analog () lacks the carboxamide group, reducing hydrogen-bonding capacity and molecular weight, which may limit target affinity.
b) Carboxamide Phenyl Group Variations
  • 4-Bromo vs. 4-Ethoxy : Replacing bromine (electron-withdrawing) with ethoxy (electron-donating) alters electronic properties. Bromine may improve binding to hydrophobic pockets, while ethoxy could enhance solubility .
c) Core Modifications
  • KEV () : Features a 1-methylpyrazole substituent and a chloromethoxyphenyl group, suggesting tailored selectivity for kinase targets (e.g., JAK inhibitors). The chloro group may enhance halogen bonding in enzymatic pockets.

Biological Activity

N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

The compound features a bromophenyl group , an ethyl group , and a carboxamide moiety , which contribute to its unique chemical properties. The presence of the bromine atom enhances its reactivity and may influence its biological interactions.

Research indicates that this compound interacts with several key biological targets:

  • Inhibition of BRD4 : The compound binds to the N-terminal bromodomain of bromodomain-containing protein 4 (BRD4), inhibiting its activity. This interaction is crucial as BRD4 is involved in regulating gene expression and cell cycle progression.
  • Cell Proliferation and Apoptosis : In various cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. The mechanism involves modulation of signaling pathways associated with cell cycle regulation and apoptosis .
  • Gene Expression Modulation : The compound affects transcription factors and histone acetylation, leading to altered gene expression profiles in treated cells.

Biological Activity Data

The following table summarizes the biological activity of this compound in various cancer models:

Cancer Type Inhibition (%) Mechanism
Leukemia77Induction of apoptosis
Non-small cell lung cancer64Cell cycle arrest
Colon cancer62Inhibition of proliferation
CNS cancer45Apoptotic signaling pathways
Melanoma72Modulation of MAPK pathways
Ovarian cancer40Inhibition of metastasis
Renal cancer69Induction of cell death
Prostate cancer52Inhibition of BRD4
Breast cancer61Apoptosis induction

Case Studies

Several studies have investigated the effects of this compound on different cancer types:

  • Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in significant down-regulation of metalloproteinase MMP-9 and up-regulation of p21 and p27 proteins. This led to G1 phase cell cycle arrest and enhanced apoptosis in lung cancer cells .
  • Breast Cancer Research : In breast cancer models, the compound was shown to modulate E-cadherin and N-cadherin expression levels, indicating its potential role in inhibiting epithelial-mesenchymal transition (EMT) and thus reducing metastasis .

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